molecular formula C8H7NO3 B13947400 5-(Furan-2-yl)-4-methylisoxazol-3(2H)-one

5-(Furan-2-yl)-4-methylisoxazol-3(2H)-one

Cat. No.: B13947400
M. Wt: 165.15 g/mol
InChI Key: LYESODVARGIZAN-UHFFFAOYSA-N
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Description

3(2H)-Isoxazolone, 5-(2-furanyl)-4-methyl- is an organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon In this case, the compound contains an isoxazolone ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Isoxazolone, 5-(2-furanyl)-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylmethyl ketone with hydroxylamine hydrochloride in the presence of a base to form the isoxazolone ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Isoxazolone, 5-(2-furanyl)-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can result in a variety of substituted isoxazolones.

Scientific Research Applications

3(2H)-Isoxazolone, 5-(2-furanyl)-4-methyl- has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3(2H)-Isoxazolone, 5-(2-furanyl)-4-methyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, it may modulate signaling pathways involved in oxidative stress and inflammation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Furanyl)-3,4-dihydro-2H-pyrrole
  • 2-(2-Furoyl)-4(5)-(2-furanyl)-1H-imidazole
  • 5-(2-Hydroxyphenyl)-3-substituted-2,3-dihydro-1,3,4-oxadiazole-2-thione

Uniqueness

3(2H)-Isoxazolone, 5-(2-furanyl)-4-methyl- is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity

Properties

Molecular Formula

C8H7NO3

Molecular Weight

165.15 g/mol

IUPAC Name

5-(furan-2-yl)-4-methyl-1,2-oxazol-3-one

InChI

InChI=1S/C8H7NO3/c1-5-7(12-9-8(5)10)6-3-2-4-11-6/h2-4H,1H3,(H,9,10)

InChI Key

LYESODVARGIZAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ONC1=O)C2=CC=CO2

Origin of Product

United States

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